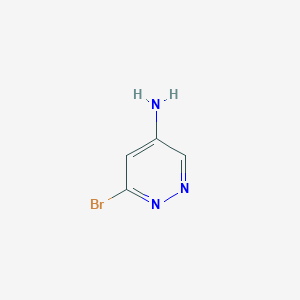

6-Bromopyridazin-4-amine

Description

Significance of Pyridazine (B1198779) Scaffolds in Synthetic Chemistry Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in synthetic and medicinal chemistry. rjptonline.org Its unique physicochemical properties make it an attractive component in drug design, where it can serve as a less lipophilic substitute for a phenyl ring or as a core structural element. nih.gov The arrangement of the nitrogen atoms gives pyridazine the largest dipole moment among the three diazine isomers (pyridazine, pyrimidine, and pyrazine), which can be advantageous for molecular recognition and binding to biological targets. nih.gov

Pyridazine and its derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and anti-inflammatory properties. rjptonline.orgsarpublication.com This wide range of biological activity has made the pyridazine nucleus a focal point for researchers aiming to develop new therapeutic agents. sarpublication.comscholarsresearchlibrary.com Furthermore, the pyridazine structure is amenable to functionalization, allowing chemists to easily introduce various substituents and build diverse molecular libraries. rjptonline.orgsarpublication.com This synthetic tractability has cemented the role of pyridazines as crucial building blocks in the creation of novel compounds for both pharmaceutical and agrochemical applications. scholarsresearchlibrary.comslideshare.net

Overview of Halogenated Aminopyridazines as Synthetic Intermediates

Halogenated aminopyridazines are a class of compounds that serve as highly versatile intermediates in organic synthesis. The presence of both a halogen atom (such as chlorine or bromine) and an amino group on the pyridazine ring provides two distinct points for chemical modification. The halogen acts as an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a critical handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. google.comresearchgate.net

This dual functionality allows for a stepwise and controlled elaboration of the pyridazine core. For instance, the chlorine substituents on dichloropyridazine amine compounds enable further derivatization through the introduction of additional groups via nucleophilic substitution. google.com The synthesis of complex molecules often relies on such intermediates; 5-chloro-4-aminopyridazine, for example, is considered an ideal molecular building block because its two active sites can participate in a variety of reactions to construct and modify medicinally active molecules. google.com The ability to selectively react at either the halogen or the amino group provides a powerful strategy for synthesizing complex, highly functionalized pyridazine derivatives that are central to discovering new drugs and advanced materials.

Scope and Research Imperatives for 6-Bromopyridazin-4-amine

While the broader class of halogenated aminopyridazines is well-established in synthetic chemistry, the specific isomer this compound represents a more specialized building block. Its defined substitution pattern—with the bromine at position 6 and the amine at position 4—offers a unique reactivity profile compared to its other isomers, such as 6-bromopyridazin-3-amine. The positions of these functional groups influence the electronic distribution within the aromatic ring, which in turn dictates the regioselectivity and rate of subsequent chemical transformations.

The primary role of this compound in research is as a synthetic intermediate. The bromine atom can be readily displaced by nucleophiles or used in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the amino group can be acylated, alkylated, or used as a directing group in further reactions. This synthetic potential makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs.

A key research imperative is the full exploration of this isomer's synthetic utility. While patent literature indicates its use in the synthesis of more complex molecules, detailed studies on its reactivity and applications are less common than for its isomers. google.com Further research is needed to systematically investigate its performance in a wide array of chemical reactions and to synthesize novel derivatives. Elucidating the unique properties and potential applications stemming from its specific substitution pattern could lead to the development of new lead compounds in medicinal chemistry or novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVSPZVKNPWLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromopyridazin 4 Amine and Its Precursors

Direct Bromination Strategies

Direct bromination offers a straightforward approach to introduce a bromine atom onto the pyridazine (B1198779) ring. The success of this strategy hinges on controlling the regioselectivity of the reaction to favor substitution at the desired position.

Regioselective Bromination of Pyridazin-4-amine Derivatives

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic influences its reactivity towards electrophilic substitution. The presence of an amino group at the 4-position, being an electron-donating group, activates the ring towards electrophilic attack and directs the substitution. However, achieving regioselectivity can be challenging. For instance, direct bromination of pyridazin-3-amine derivatives has been shown to favor bromination at the 4-position when an electron-donating group like an amino group is present at the 3-position.

Application of N-Bromosuccinimide (NBS) in Bromination Reactions

N-Bromosuccinimide (NBS) is a widely utilized reagent for bromination reactions in organic chemistry, including the bromination of heterocyclic compounds. missouri.eduorganic-chemistry.org It serves as a convenient and safer alternative to liquid bromine. missouri.edu NBS can participate in both radical and electrophilic substitution reactions. wikipedia.org For electron-rich aromatic compounds, such as those containing amino groups, NBS can effectively carry out electrophilic bromination. commonorganicchemistry.com The reaction is often performed in solvents like acetonitrile (B52724) under mild conditions. The use of NBS can offer high yields with fewer side-products. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and regioselectivity of the bromination of pyridazin-4-amine derivatives, careful optimization of reaction conditions is crucial. Key parameters that can be adjusted include the choice of brominating agent, solvent, reaction temperature, and the stoichiometry of the reagents. For example, in the bromination of pyridazin-3-amine derivatives with NBS, controlling the temperature between 0–25°C and using 1.1–1.5 equivalents of NBS can help minimize the formation of di-substituted byproducts. In the synthesis of 3-amino-4-bromo-6-chloropyridazine (B110590) from 6-chloropyridazin-3-amine, the reaction is carried out using bromine and sodium bicarbonate in methanol (B129727) at temperatures ranging from 0 to 20°C. chemicalbook.com

Table 1: Comparison of Bromination Conditions for Pyridazine Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Chloropyridazin-3-amine | Br₂ / NaHCO₃ | Methanol | 0 - 20 | 43-99 | chemicalbook.com |

| Pyridazin-3-amine derivatives | NBS | Acetonitrile | 0 - 25 | Not specified |

Multi-Step Synthesis from Readily Available Pyridazine Precursors

Multi-step synthetic routes provide greater flexibility and control over the final product's structure, often starting from more accessible pyridazine precursors.

Approaches Involving Halogenation of Pyridazinones

Pyridazinones are versatile intermediates in the synthesis of functionalized pyridazines. Halogenation of the pyridazinone ring, followed by subsequent chemical transformations, is a common strategy. For instance, 4-bromo-pyridazine-3,6-dione can be used as a starting material for the preparation of disubstituted 3-aminopyridazines. nih.gov This involves a combination of amination and palladium-catalyzed cross-coupling reactions, often facilitated by microwave irradiation. nih.gov

Amination Reactions in Pyridazine Ring Construction

Amination reactions are fundamental to introducing the required amino group onto the pyridazine scaffold. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions where a halogen on the pyridazine ring is displaced by an amine. This method is particularly effective when the pyridazine ring is activated by electron-withdrawing groups. The bromine atom in brominated pyridazines is a key functional group that can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse range of derivatives. For example, 2,6-diaminopyridine (B39239) ligands have been synthesized by reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) under high pressure and temperature. georgiasouthern.edu While direct amination of aminopyridines can be challenging, ruthenium-catalyzed amino exchange reactions have been developed to transform 2-aminopyridines into other amino-substituted pyridines under mild conditions. scientificupdate.com

Purification and Isolation Techniques for 6-Bromopyridazin-4-amine

The effective purification and isolation of this compound are critical to obtaining a product with the high purity required for subsequent applications. The primary techniques employed are based on the compound's physicochemical properties, particularly its basicity due to the amine group and its polarity. Common methods include column chromatography and recrystallization.

Column Chromatography: Flash column chromatography is a standard and versatile method for purifying organic compounds. For a basic compound like this compound, several variations of this technique can be considered.

Normal-Phase Chromatography with Basic Modifiers: Standard silica (B1680970) gel is acidic and can cause poor separation (tailing) of basic compounds like amines. To counteract this, a small amount of a volatile base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the mobile phase (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). biotage.com This neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to better peak shapes and improved separation.

Amine-Functionalized Silica: An alternative is to use a stationary phase that is inherently more suitable for amines, such as amine-functionalized silica. This specialized silica provides a less acidic environment, often allowing for successful separation with neutral solvent systems like hexane/ethyl acetate, thereby simplifying the purification process. biotage.com

Reversed-Phase Chromatography: In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile). To achieve good retention and separation of amines, the mobile phase pH is typically adjusted to be alkaline (two pH units above the amine's pKa). biotage.com This ensures the amine is in its neutral, free-base form, increasing its hydrophobicity and retention on the column. A volatile base like triethylamine is commonly added at a low concentration (e.g., 0.1%) to control the pH. biotage.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude this compound in a suitable hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically by testing the compound's solubility in various solvents at different temperatures. A good recrystallization solvent will dissolve the compound well when hot but poorly when cold. After crystallization, the pure solid is isolated by filtration.

The following table outlines these purification techniques.

Table 2: Purification and Isolation Techniques for this compound

| Technique | Principle | Key Considerations |

|---|---|---|

| Normal-Phase Chromatography | Separation based on polarity using a polar stationary phase (silica gel). | Addition of a basic modifier (e.g., triethylamine) to the mobile phase is crucial to prevent peak tailing of the amine. biotage.com |

| Amine-Functionalized Silica Chromatography | Utilizes a modified silica gel with bonded amine groups for improved separation of basic compounds. biotage.com | Can simplify the mobile phase, often avoiding the need for basic additives. biotage.com |

| Reversed-Phase Chromatography | Separation based on hydrophobicity using a nonpolar stationary phase. | The mobile phase must be buffered at an alkaline pH to ensure the amine is in its neutral form for better retention. biotage.com |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | The selection of an appropriate solvent or solvent system is the most critical factor for successful purification. |

Chemical Reactivity and Transformation Mechanisms of 6 Bromopyridazin 4 Amine

Reactivity of the Bromine Substituent at Position 6

The primary site of reactivity on 6-Bromopyridazin-4-amine is the carbon-bromine bond at the 6-position. The electron-withdrawing nature of the pyridazine (B1198779) ring makes this position susceptible to both nucleophilic attack and oxidative addition by transition metals, paving the way for two major classes of reactions: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The mechanism involves the addition of a nucleophile to the electron-deficient pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. The two nitrogen atoms in the pyridazine ring are crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction.

The bromine atom at the C6 position can be displaced by a wide array of nucleophiles, making it a valuable precursor for diverse molecular architectures.

Amines : Both aliphatic and aromatic amines can serve as effective nucleophiles to displace the bromide. These reactions are typically performed in a polar solvent, often with the addition of a base to neutralize the hydrogen bromide generated during the reaction. Such amination reactions are fundamental in the synthesis of various biologically active compounds. mdpi.compreprints.org

Thiols : Thiolates, generated from thiols in the presence of a base like potassium carbonate, are potent nucleophiles that react readily with this compound. nih.gov This reaction provides a straightforward route to 6-thioether-substituted pyridazin-4-amines, which are of interest in medicinal chemistry. The reactions generally proceed smoothly in polar aprotic solvents such as dimethylacetamide (DMAc). nih.gov

Alkoxides : Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can also displace the bromine atom to form the corresponding 6-alkoxy-pyridazin-4-amines. These reactions are often carried out in the corresponding alcohol as the solvent, which also serves as the source of the alkoxide upon addition of a strong base. mdpi.com

The table below summarizes representative SNAr reactions on halo-heterocyclic systems, illustrating the versatility of this transformation.

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Amine | Aniline | EtOH, Reflux, Et3N | 6-(Phenylamino)pyridazin-4-amine |

| Thiol | Ethanethiol | DMAc, K2CO3, rt-100 °C | 6-(Ethylthio)pyridazin-4-amine |

| Alkoxide | Sodium Methoxide | MeOH, Reflux | 6-Methoxypyridazin-4-amine |

In heteroaromatic systems, the position of nucleophilic attack is governed by the electronic distribution within the ring. For pyridazine derivatives, the positions ortho and para to the ring nitrogens are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. In this compound, the bromine is at a position activated by both ring nitrogens, making it the prime site for substitution.

Regioselectivity : The substitution occurs exclusively at the C6 position. The existing amino group at C4 is a poor leaving group and does not participate in the substitution. Computational studies on similar dichloropyrimidine systems show that the regioselectivity is dictated by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the relative stability of the transition states for nucleophilic attack at different positions. wuxiapptec.com For pyridazine, the C3 and C6 positions are electronically analogous and most susceptible to nucleophilic attack. Therefore, the presence of the bromine leaving group at C6 directs the substitution to this site.

Chemoselectivity : The reaction is highly chemoselective for the displacement of the bromine atom. The C-N bond of the amino group at the C4 position is much stronger and the amino group itself is a significantly poorer leaving group compared to bromide. Therefore, under typical SNAr conditions, only the C-Br bond is cleaved. Furthermore, while the amino group is itself a nucleophile, intermolecular reactions leading to polymerization are generally not observed under controlled conditions where an external nucleophile is present in sufficient concentration.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful and modern alternative to classical SNAr reactions for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond of this compound is well-suited for oxidative addition to a low-valent metal center, typically palladium(0), which is the key initiating step in many catalytic cycles. baranlab.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, often succeeding where traditional SNAr aminations fail, especially with less nucleophilic amines. wikipedia.orgyoutube.com

The catalytic cycle typically involves:

Oxidative addition of the this compound to a Pd(0) complex.

Coordination of the amine nucleophile to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination of the final product, regenerating the Pd(0) catalyst. libretexts.org

A variety of palladium precursors, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction for specific substrates. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.comchemrxiv.org Common ligands include bidentate phosphines like BINAP and bulky, electron-rich monophosphine ligands. wikipedia.org

| Amine Partner | Catalyst System (Precursor/Ligand) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Primary/Secondary Alkylamine | Pd2(dba)3 / XantPhos | NaOtBu or Cs2CO3 | Toluene or Dioxane | 80-110 °C |

| Aniline derivatives | Pd(OAc)2 / BINAP | K3PO4 | Toluene | 100 °C |

| Ammonia (B1221849) (as ammonium (B1175870) salt) | Pd(OAc)2 / RuPhos | NaOtBu | Dioxane | 100 °C |

Beyond C-N bond formation, palladium catalysis enables the formation of new C-C bonds through reactions like Suzuki, Stille, and Heck couplings, which fall under the broader categories of arylation and alkylation.

Arylation reactions (e.g., Suzuki-Miyaura coupling) involve the coupling of this compound with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is exceptionally powerful for constructing biaryl or heteroaryl-aryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields. Electron-withdrawing groups on the bromopyridine moiety, such as in the target compound, generally favor the reaction. researchgate.net

Alkylation reactions are more challenging but can be achieved using various organometallic reagents or through alternative pathways. For instance, Negishi coupling (using organozinc reagents) or couplings with potassium alkyltrifluoroborates can introduce primary alkyl groups. nih.gov Recent advancements have also explored photoredox-assisted or excited-state palladium catalysis for the alkylation of heteroarenes under milder conditions. nih.gov These methods expand the toolkit for modifying the 6-position of the pyridazine ring with saturated carbon fragments.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. For this compound, the bromine atom at the 6-position serves as the electrophilic partner, enabling the introduction of various aryl and heteroaryl groups.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reaction is highly applicable to heteroaryl halides. organic-chemistry.orgnih.govnih.gov The presence of the amino group and the nitrogen atoms in the pyridazine ring can influence the reaction by coordinating with the palladium catalyst. However, the development of highly active and stable palladium-phosphine catalyst systems has overcome many challenges associated with the coupling of nitrogen-containing heterocycles. organic-chemistry.org These advanced catalysts are often not inhibited by basic functionalities like aminopyridines or aminopyrimidines. organic-chemistry.org

A typical reaction setup for the Suzuki-Miyaura coupling of a heteroaryl bromide like this compound would involve a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

| Component | Example | Role |

|---|---|---|

| Heteroaryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Palladium Source |

| Ligand | SPhos, XPhos | Stabilizes Catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates Boronic Acid |

| Solvent | Dioxane/Water, Toluene | Reaction Medium |

| Temperature | 80-110 °C | To drive the reaction |

The reaction would proceed to replace the bromine atom with the aryl or heteroaryl group from the boronic acid, yielding a 6-aryl- or 6-heteroarylpyridazin-4-amine derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Stille, Sonogashira, and Negishi Coupling Reactions (Hypothetical Exploration)

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgjk-sci.comlibretexts.orgopenochem.orglibretexts.org The primary advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. jk-sci.comopenochem.org A hypothetical Stille coupling of this compound with an organostannane, such as tributyl(vinyl)stannane, would be expected to proceed in the presence of a palladium catalyst like Pd(PPh₃)₄. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org A potential side reaction is the homocoupling of the organostannane. jk-sci.com

Sonogashira Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgwikipedia.org A hypothetical Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, would yield a 6-alkynylpyridazin-4-amine. The reaction is generally carried out under mild conditions. wikipedia.org The amine base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate which then undergoes transmetalation to the palladium center. youtube.com

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and demonstrates high functional group tolerance. wikipedia.org A hypothetical Negishi coupling of this compound with an organozinc reagent, such as phenylzinc chloride, would be catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The reaction mechanism also follows the standard cross-coupling catalytic cycle. youtube.com

Table 2: Hypothetical Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 6-R-pyridazin-4-amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Amine base | 6-(R-C≡C)-pyridazin-4-amine |

| Negishi | R-ZnCl | Pd(PPh₃)₄ or Ni(acac)₂ | 6-R-pyridazin-4-amine |

Halogen-Magnesium Exchange and Organometallic Reagents

The halogen-magnesium exchange is a crucial reaction for the preparation of functionalized Grignard reagents from organic halides that may not be suitable for direct insertion of magnesium. harvard.edu This method is particularly useful for aryl and heteroaryl halides and demonstrates excellent functional group tolerance, especially when performed at low temperatures. harvard.edusigmaaldrich.com

For this compound, a halogen-magnesium exchange can be envisioned using a strong but non-nucleophilic Grignard reagent, most commonly isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl). researchgate.netnih.gov The use of i-PrMgCl·LiCl, often referred to as a "turbo-Grignard" reagent, can significantly accelerate the exchange reaction and often leads to cleaner conversions. researchgate.net

The reaction involves the treatment of this compound with i-PrMgCl or i-PrMgCl·LiCl in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. harvard.eduprinceton.edu The exchange would result in the formation of the corresponding pyridazinyl Grignard reagent, (4-amino-pyridazin-6-yl)magnesium bromide. A potential complication is the presence of the acidic amine proton, which could be deprotonated by the Grignard reagent. This can sometimes be addressed by using an excess of the Grignard reagent or by first deprotonating the amine with a less reactive Grignard reagent before initiating the exchange. harvard.edu

Once formed, this organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 6-position of the pyridazine ring.

Table 3: Potential Applications of the Grignard Reagent from this compound

| Electrophile | Functional Group Introduced |

|---|---|

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Alkyl Halides | Alkyl |

| Esters | Acyl (leading to ketones) |

This two-step sequence of halogen-magnesium exchange followed by electrophilic quench provides a versatile strategy for the synthesis of a variety of 6-substituted pyridazin-4-amine derivatives.

Reductive Debromination Strategies

Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. For an aryl bromide like this compound, this transformation would yield pyridazin-4-amine. Several methods are available for the reductive dehalogenation of aryl halides.

One of the most common and effective methods is catalytic hydrogenation . This typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method is generally performed under neutral conditions and can be highly selective, allowing for the removal of a bromine atom in the presence of other reducible functional groups.

Another approach is transfer hydrogenation . In this method, a hydrogen donor molecule is used in place of hydrogen gas. Common hydrogen donors include formic acid and its salts (like sodium formate), or cyclohexene. The reaction is still catalyzed by a transition metal, typically palladium.

A third possibility involves the use of a hydride source in the presence of a catalyst. For instance, sodium borohydride (B1222165) in combination with a palladium catalyst has been shown to be effective for the debromination of functionalized aromatic derivatives.

While a method using anisidines has been reported for the reductive debromination of vicinal dibromides, it is not directly applicable to the debromination of an aryl bromide. nih.gov

Table 4: Common Strategies for Reductive Debromination of Aryl Bromides

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727) or Ethanol, room temp to moderate heat |

| Transfer Hydrogenation | Sodium Formate, Pd catalyst | Dioxane/Water, 100 °C |

| Hydride Reduction | NaBH₄, Pd catalyst | Aqueous media, room temperature |

Reactivity of the Amine Substituent at Position 4

Alkylation Reactions (N-Alkylation)

The amino group at the 4-position of this compound is nucleophilic and can undergo N-alkylation reactions with various alkylating agents, most commonly alkyl halides. wikipedia.org This reaction, a form of nucleophilic aliphatic substitution, results in the formation of a new carbon-nitrogen bond.

The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org The initial product is an ammonium salt, which is then deprotonated, often by another molecule of the starting amine or an added base, to yield the N-alkylated product.

For heteroaromatic amines like this compound, the reaction conditions can vary. In some cases, heating the amine with an alkyl halide in a suitable solvent like DMF, in the presence of a base such as potassium carbonate, is effective. fabad.org.tr More advanced methods for N-alkylation that are milder and more selective are also being developed, including those that use alcohols as alkylating agents via a "borrowing hydrogen" strategy or metallaphotoredox catalysis. princeton.edu

Table 5: General Conditions for N-Alkylation of Amines with Alkyl Halides

| Component | Example | Role |

|---|---|---|

| Amine | This compound | Nucleophile |

| Alkylating Agent | Methyl iodide, Benzyl bromide | Electrophile |

| Base | K₂CO₃, Et₃N | Proton Scavenger |

| Solvent | DMF, Acetonitrile (B52724) | Reaction Medium |

| Temperature | Room temperature to reflux | To drive the reaction |

Monosubstitution and Polysubstitution Control

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. wikipedia.org The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium salt.

Controlling the reaction to achieve selective monoalkylation is a key synthetic consideration. Several strategies can be employed to favor monosubstitution:

Stoichiometry: Using a large excess of the primary amine relative to the alkylating agent can increase the probability that the alkylating agent will react with the more abundant starting material rather than the secondary amine product.

Bulky Reagents: Employing a sterically hindered alkylating agent or a bulky amine can disfavor the second alkylation due to increased steric hindrance around the nitrogen atom of the secondary amine product.

Protecting Groups: The amino group can be protected with a group that allows for only a single alkylation, followed by deprotection. For example, forming a sulfonamide, alkylating it, and then removing the sulfonyl group.

Reaction Conditions: Careful control of reaction temperature and time can sometimes favor the formation of the monoalkylated product.

Alternative Methodologies: Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is often a more selective method for preparing mono- and dialkylated amines. Another approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for self-limiting alkylation. chemrxiv.org

For aminopyridines and related heterocycles, controlling the regioselectivity of alkylation can also be a challenge, as alkylation can potentially occur on the ring nitrogen atoms as well. The choice of reaction conditions and the electronic properties of the heterocyclic ring play a crucial role in determining the outcome of the reaction. In the case of 4-aminopyridine (B3432731) derivatives, protection of the amino group (e.g., as a Boc-carbamate) can direct alkylation to the amino nitrogen, after which the protecting group can be removed. researchgate.net

Exhaustive Methylation for Quaternary Ammonium Salt Formation

Exhaustive methylation is a chemical process that transforms primary, secondary, or tertiary amines into quaternary ammonium salts by treating them with an excess of a methylating agent, typically methyl iodide. This reaction, also known as Hoffmann's exhaustive methylation, proceeds through a series of nucleophilic substitution (SN2) reactions. The amine's lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the methyl group of the methyl iodide and displacing the iodide ion.

For a primary amine like this compound, this process occurs in multiple steps. Initially, the primary amine is converted to a secondary amine, then to a tertiary amine, and finally to a quaternary ammonium salt. Each methylation step adds a methyl group to the nitrogen atom, and because the resulting secondary and tertiary amines are often more nucleophilic than the primary amine, the reaction continues until the nitrogen's lone pair is no longer available for reaction, resulting in the formation of a stable quaternary ammonium salt. A mild base is often used to neutralize the hydrogen iodide (HI) formed during the first two methylation steps.

The final product, a quaternary ammonium salt, has a positively charged nitrogen atom bonded to four carbon groups, with an iodide anion as the counter-ion. These salts are important intermediates in various organic syntheses, including Hofmann elimination, where they are treated with a base like silver oxide and heated to form alkenes and tertiary amines. The process is termed "exhaustive" because the methylation continues until the amine is fully methylated.

Acylation Reactions (N-Acylation) with Acid Chlorides and Anhydrides

N-acylation is a fundamental reaction in organic chemistry for the formation of amides and is a common method for protecting amino groups during multi-step syntheses. The amino group of this compound, being nucleophilic, readily reacts with acylating agents such as acid chlorides and acid anhydrides. This reaction is a nucleophilic addition-elimination process.

With Acid Chlorides: The reaction with an acid chloride (e.g., acetyl chloride or benzoyl chloride) is typically rapid and often exothermic. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is a good leaving group. A proton is then removed from the nitrogen, often by another molecule of the amine or an added non-nucleophilic base (like pyridine (B92270) or triethylamine), to yield the final N-acylated product (an amide) and a hydrochloride salt. The use of a base is crucial to neutralize the hydrogen chloride (HCl) produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

With Acid Anhydrides: The reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) proceeds via a similar mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate ion, which is also a good leaving group. The carboxylate ion then acts as a base, removing a proton from the nitrogen to form the amide and a carboxylic acid as a byproduct. While generally less reactive than acid chlorides, acid anhydrides are effective acylating agents and are often preferred due to their easier handling and the less corrosive nature of the carboxylic acid byproduct compared to HCl.

The chemoselectivity of these reactions is high for the amino group, even in the presence of other potentially reactive functional groups like hydroxyls, due to the greater nucleophilicity of nitrogen compared to oxygen under typical reaction conditions.

| Acylating Agent | Typical Reagents | Byproduct | General Conditions |

| Acid Chloride | Acetyl chloride, Benzoyl chloride | Hydrogen Chloride (HCl) | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., Pyridine, Triethylamine) at room temperature. |

| Acid Anhydride | Acetic anhydride, Propionic anhydride | Carboxylic Acid (e.g., Acetic acid) | Often performed neat or in a solvent, sometimes with gentle heating or a catalyst. |

Sulfonation Reactions

The amino group of this compound can undergo sulfonation, a reaction that involves the formation of a sulfonamide. This transformation is typically achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base.

The mechanism is analogous to N-acylation. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new nitrogen-sulfur bond. A base, commonly pyridine, is used to catalyze the reaction and to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The resulting sulfonamide is a stable derivative of the parent amine.

Sulfonamides are important functional groups in medicinal chemistry, and this reaction provides a direct route to synthesize such derivatives from aminopyridazines.

Oxidation Reactions of the Amine Group

The amine group is susceptible to oxidation by various reagents, although direct oxidation can sometimes lead to a mixture of products or degradation of the heterocyclic ring. The specific outcome depends heavily on the oxidizing agent used and the reaction conditions. For aromatic amines, oxidation can lead to the formation of nitroso, nitro, and other more complex coupled products.

Formation of Nitroso and Nitro Derivatives

Nitroso Derivatives: A primary aromatic amine like this compound can be oxidized to its corresponding nitroso (-N=O) derivative. A common method for this transformation is nitrosation, which involves reaction with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to prevent decomposition. The reaction proceeds through the formation of a diazonium salt intermediate, which under specific conditions can be converted to the nitroso compound. However, direct conversion of primary aromatic amines to stable nitroso compounds can be challenging, as they are often highly reactive intermediates.

Nitro Derivatives: Further oxidation of the amine group, or the intermediate nitroso group, can yield a nitro (-NO₂) derivative. This requires stronger oxidizing agents. Reagents like trifluoroperacetic acid (TFPAA), generated from trifluoroacetic anhydride and hydrogen peroxide, are effective for the direct oxidation of primary aromatic amines to nitro compounds. The reaction conditions must be carefully controlled to avoid side reactions or degradation of the pyridazine ring. The formation of nitro compounds from amines is a key synthetic transformation, as the nitro group is a versatile functional group that can be further modified.

| Target Derivative | Typical Reagent | Key Intermediate | Notes |

| Nitroso (-NO) | Nitrous Acid (from NaNO₂/HCl) | Diazonium Salt | Reaction is conducted at low temperatures; product may be reactive. |

| Nitro (-NO₂) | Trifluoroperacetic acid (CF₃CO₃H) | N-Oxide species | Requires strong oxidizing conditions. |

Reductive Transformations of Amine Derivatives

While the amine group itself is in a reduced state, its derivatives, such as the amides and sulfonamides formed from acylation and sulfonation reactions, can undergo reductive transformations. The most common transformation is the reduction of the carbonyl group in an amide to a methylene (B1212753) group (-CH₂-).

This reduction effectively converts the N-acyl derivative back into an amine, but one that is now secondary or tertiary. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the amide's carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to yield the final amine.

This two-step sequence of acylation followed by reduction provides a reliable method for the alkylation of amines, offering an alternative to direct alkylation with alkyl halides which can sometimes lead to over-alkylation and the formation of quaternary salts.

Role as a Nucleophile in Various Organic Transformations

The defining characteristic of the amino group in this compound is the lone pair of electrons on the nitrogen atom, which makes the compound a potent nucleophile. A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. This nucleophilicity is the basis for most of the reactivity discussed in the preceding sections.

The amine can participate in a wide range of nucleophilic substitution and addition reactions.

Nucleophilic Substitution on Alkyl Halides: As seen in exhaustive methylation, the amine can attack an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group. While this can be used to synthesize secondary and tertiary amines, the reaction is often difficult to control, leading to a mixture of products and the potential for forming the quaternary ammonium salt.

Nucleophilic Acyl Substitution: As detailed in the acylation section (3.2.2), the amine readily attacks the carbonyl carbon of acid chlorides and anhydrides, leading to the formation of amides. This is a classic example of the amine acting as a nucleophile in an addition-elimination mechanism.

Ring-Opening of Epoxides: The amine can act as a nucleophile to open epoxide rings. The reaction involves an SN2 attack on one of the electrophilic carbons of the epoxide, leading to the formation of a β-amino alcohol. This reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide.

Michael Addition: In some cases, amines can participate in Michael or conjugate addition reactions by attacking the β-carbon of an α,β-unsaturated carbonyl compound.

The nucleophilicity of the amine can be influenced by both electronic and steric factors. Electron-withdrawing groups on the pyridazine ring can decrease its nucleophilicity, while electron-donating groups would enhance it. The steric hindrance around the nitrogen atom can also affect its ability to approach and attack an electrophile.

Reactivity of the Pyridazine Heterocycle

The chemical behavior of this compound is fundamentally governed by the electronic characteristics of its pyridazine core. The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency, often compared to that of nitrobenzene, significantly deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic substitution. The reactivity is further modulated by the substituents: the electron-donating amino group (-NH₂) at the C4 position and the electron-withdrawing but ortho-, para-directing bromo group (-Br) at the C6 position. The interplay of these electronic effects dictates the specific reactivity at each position of the heterocycle.

Electrophilic Aromatic Substitution (Deactivated Pyridazine Ring)

Electrophilic Aromatic Substitution (EAS) on the pyridazine ring is intrinsically difficult due to the strong deactivating effect of the two adjacent nitrogen atoms, which withdraw electron density from the ring via the inductive effect. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atoms are likely to be protonated, forming a pyridazinium cation. This positive charge further intensifies the deactivation of the ring, making it extremely resistant to attack by electrophiles.

Despite this profound deactivation, the substituents on this compound introduce competing influences. The amino group at C4 is a powerful activating group that donates electron density to the ring through resonance, primarily at the ortho (C3 and C5) and para (C6) positions. Conversely, the bromo group at C6 is a deactivating group due to its inductive electron withdrawal but also directs incoming electrophiles to the ortho (C5) and para (C4) positions through resonance.

The sole unsubstituted position on the ring is C5. The directing effects of both the amino group (ortho) and the bromo group (ortho) converge on this position. Therefore, if an EAS reaction were to occur under exceptionally forcing conditions, substitution would be overwhelmingly directed to the C5 position. The strong activation by the amino group is crucial for any potential reaction to proceed, as it partially counteracts the deactivation by the ring nitrogens and the bromine atom.

A summary of the directing effects is presented below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C4 | Activating (Resonance) | Ortho (C3, C5), Para (C6) |

| -Br | C6 | Deactivating (Inductive) | Ortho (C5), Para (C4) |

| Pyridazine N | N1, N2 | Deactivating (Inductive) | Meta-directing (to C4, C5) |

Considering these factors, a hypothetical electrophilic substitution reaction, such as halogenation, would likely require conditions that avoid strong acids to prevent protonation of the ring nitrogens. Even so, the reaction would be sluggish, and the primary product, if formed, would be 5-substituted this compound. For instance, the bromination of a related compound, 5-Chloropyridazin-4-amine, has been noted to be directed by the amino group to the adjacent C-5 position. However, reactions of similar aminopyridines with halogens can also lead to complex side reactions rather than simple substitution. researchgate.netacs.org

C-H Functionalization at Unsubstituted Positions (Hypothetical)

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. However, the C-H functionalization of electron-deficient heterocycles like pyridazine presents significant challenges. researchgate.net This section explores the hypothetical application of such methods to the C5-H bond of this compound.

The C5-H bond is the only available site for direct functionalization. Transition metal-catalyzed reactions are the most promising hypothetical routes. A plausible strategy would involve a palladium-catalyzed process, which has been successfully applied to other nitrogen-containing heterocycles. rsc.org

A hypothetical C-H arylation reaction could proceed via one of several established mechanisms, such as concerted metalation-deprotonation (CMD) or oxidative addition. The reaction would likely require a directing group to facilitate the C-H activation step, although the inherent electronics of the substrate might provide sufficient control. In this molecule, one of the ring nitrogens or the amino group could potentially act as a directing group, coordinating to the metal catalyst and positioning it for C-H cleavage at the adjacent C5 position.

Hypothetical Reaction Parameters for C-H Arylation:

| Component | Example | Role | Rationale |

| Substrate | This compound | Starting Material | Contains the target C-H bond. |

| Coupling Partner | Aryl Halide (e.g., Ph-I) | Aryl Source | Provides the aryl group to be installed. |

| Catalyst | Pd(OAc)₂ | Metal Catalyst | Facilitates C-H activation and C-C bond formation. |

| Ligand | P(o-tolyl)₃ or similar | Stabilizes Catalyst | Modulates the reactivity and stability of the Pd catalyst. |

| Base | K₂CO₃ or Cs₂CO₃ | Proton Acceptor | Neutralizes the acid generated during the catalytic cycle. |

| Solvent | Dioxane or DMF | Reaction Medium | High-boiling polar aprotic solvent suitable for cross-coupling. |

The primary challenges for this hypothetical transformation include:

Catalyst Poisoning: The basic nitrogen atoms of the pyridazine ring and the amino group can coordinate strongly to the metal center, potentially inhibiting catalytic activity.

Low Reactivity: The electron-deficient nature of the pyridazine ring makes the C-H bonds less nucleophilic and thus harder to activate.

Competing Reactions: The presence of a C-Br bond introduces the possibility of competitive oxidative addition at that site, leading to standard Suzuki or Buchwald-Hartwig coupling products rather than C-H activation. Selectivity would be a key challenge to overcome.

Despite these hurdles, successful C-H functionalization at the C5-position of similar 2-aminopyrimidines suggests that, with careful optimization of catalysts, ligands, and reaction conditions, the direct functionalization of this compound at C5 is a theoretically viable, albeit challenging, transformation. rsc.org

Ring-Opening and Rearrangement Reactions (Theoretical Exploration)

The aromaticity of the pyridazine ring imparts significant stability, making ring-opening and rearrangement reactions generally unfavorable under typical conditions. Such transformations usually require high energy input (e.g., photochemical) or the presence of specific functional groups that can facilitate ring cleavage.

One theoretical pathway for ring-opening could involve a variation of the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This mechanism is known for some nitrogen heterocycles, particularly when treated with strong nucleophiles like amide ions. A hypothetical SN(ANRORC) process for this compound might be initiated by the attack of a potent nucleophile at an electron-deficient carbon, such as C3 or C5. However, the presence of the bromo substituent at C6 provides a site for standard nucleophilic aromatic substitution (SNAr), which would likely occur in preference to an attack leading to ring-opening.

Photochemical reactions represent another avenue for inducing ring-opening. For example, pyridazine N-oxides have been shown to undergo photoinduced ring-opening to form 1H-pyrazoles. acs.org While this compound is not an N-oxide, this illustrates that high-energy photochemical activation can overcome the aromatic stability of the pyridazine core. A theoretical photochemical reaction of this compound could lead to valence isomers or fragmented intermediates, though predicting the specific outcome without experimental data is speculative.

Molecular rearrangements, such as the Favorskii or Tiffeneau-Demjanov rearrangements, are not directly applicable to the this compound structure itself as they require specific functionalities (e.g., α-halo ketones or 1,2-amino alcohols, respectively) that are not present. Synthesizing a derivative containing such functionalities would be a prerequisite for exploring these rearrangement pathways.

Advanced Synthetic Applications of 6 Bromopyridazin 4 Amine As a Building Block

Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 6-Bromopyridazin-4-amine, with its nucleophilic amino group and a bromine atom susceptible to substitution or cross-coupling reactions, makes it an ideal precursor for the construction of intricate heterocyclic frameworks.

The synthesis of fused pyridazine (B1198779) systems is a significant area of research due to their prevalence in biologically active compounds. This compound can be utilized in cyclization reactions to form fused bicyclic and polycyclic structures. For instance, pyridopyridazines, which are nitrogen-containing scaffolds with promising applications in medicinal chemistry, can be synthesized from pyridazine precursors. researchgate.netmdpi.com A common strategy involves the reaction of an aminopyridazine with a suitable partner to construct an adjoining ring.

One potential pathway to a fused system involves the reaction of aminopyridazines with dicarbonyl compounds or their equivalents to form pyrimido[1,2-b]pyridazines. semanticscholar.org For example, 3-aminopyridazine (B1208633) derivatives react with compounds like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to yield substituted 4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org By analogy, this compound could potentially undergo similar condensation and cyclization reactions to yield the corresponding bromo-substituted pyrimido[1,2-b]pyridazine derivatives, which can then be further functionalized.

The following table outlines a representative reaction for the formation of a fused pyridazine system from a generic aminopyridazine, a pathway that could be adapted for this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Aminopyridazine derivative | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Substituted 4-oxo-4H-pyrimido[1,2-b]pyridazine | Condensation/Cyclization |

Beyond simple fused systems, this compound is a valuable building block for more complex, multi-ring architectures. The bromine atom at the 6-position is particularly useful for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the introduction of aryl or other heterocyclic moieties. This functionality is key to extending the molecular framework.

For instance, in the synthesis of complex pyrido[3,4-c]pyridazines, a dihydroxypyridopyridazine can be brominated to create a trishalogenated derivative. researchgate.netmdpi.com This intermediate, containing a bromine atom at a position analogous to the 6-position of the original pyridazine, can then undergo selective nucleophilic substitutions and a final Suzuki arylation on the remaining bromide. researchgate.netmdpi.com This highlights a strategy where the bromo-substituent of a this compound derivative could be used as a handle for late-stage diversification in the synthesis of complex polycyclic systems. researchgate.netmdpi.com Such multi-ring systems are of significant interest in medicinal chemistry and materials science.

Role in the Design of Novel Scaffolds in Medicinal Chemistry (Focus on Synthetic Pathways)

Pyridazines and other diazine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net this compound provides a robust platform for the synthesis of novel molecular scaffolds for drug discovery. The combination of the amino and bromo groups allows for the systematic exploration of chemical space around the pyridazine core.

Synthetic pathways to new therapeutic agents often involve the construction of a core scaffold followed by the introduction of various substituents to optimize biological activity. The amino group of this compound can be acylated, alkylated, or used as a nucleophile in substitution reactions, while the bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions.

A key application is in the synthesis of kinase inhibitors, many of which feature a heterocyclic core. For example, derivatives of pyrido[3,4-c]pyridazine (B3354903) have been investigated as HPK1 inhibitors for potential use in cancer therapy. researchgate.netmdpi.com The synthesis of these complex molecules relies on the strategic functionalization of a core structure, where a bromo-substituent is used for a Suzuki arylation step to introduce diversity. researchgate.netmdpi.com This demonstrates how the 6-bromo functionality can be a critical tool in the synthetic route towards potent and selective inhibitors.

The table below illustrates potential synthetic transformations of this compound for creating diverse medicinal scaffolds.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Arylpyridazin-4-amines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 6-Aminopyridazin-4-amine derivatives |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alcohol, thiol) | 6-Alkoxy/Thioether pyridazin-4-amines |

| Acylation of Amine | Acyl chloride/Anhydride (B1165640) | N-(6-Bromopyridazin-4-yl)amides |

Application in Materials Science Research (Synthesis of Precursors for Electronic/Optical Materials)

Nitrogen-rich heterocyclic compounds are of growing interest in materials science for their potential applications in organic electronics and photonics. Their electronic properties can be tuned through chemical modification, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

Fused polycyclic aromatic systems containing nitrogen atoms, such as fused 1,6-naphthyridin-4-amines, have been shown to exhibit interesting optical properties, including fluorescence, making them promising candidates for organic luminescence materials. nih.govresearchgate.net The synthesis of these materials often involves intramolecular cyclization reactions of precursors containing amine and cyano groups. nih.govresearchgate.net

While direct synthesis from this compound is not widely reported, its structure provides a template for creating precursors for such materials. The bromine atom can be converted to a cyano group via nucleophilic substitution or cyanation reactions. The amino group can be functionalized with an appropriate aromatic partner. Subsequent acid-mediated intramolecular Friedel–Crafts-type reactions could then lead to the formation of fused, planar, nitrogen-containing polycyclic aromatic compounds with desirable electronic and optical properties. The ability to introduce different aryl groups via the bromo-substituent allows for the fine-tuning of the emission and absorption characteristics of the final material.

Development of Agrochemical and Dye Precursors

The structural motifs present in this compound are also relevant to the agrochemical and dye industries. Many herbicides and pesticides are based on nitrogen-containing heterocyclic cores. For example, 6-aryl-2-picolinic acids are a significant class of auxin herbicides. nih.gov The pyridazine scaffold in this compound can be used to construct novel pesticide candidates, with the bromo and amino groups serving as points for diversification to optimize activity and spectrum.

In the field of dyes, aromatic amines are fundamental precursors for the synthesis of azo dyes through a process involving diazotization of the amino group followed by coupling with an electron-rich aromatic compound. mdpi.com The amino group of this compound can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic or heterocyclic partners to produce a wide range of azo dyes. The presence of the pyridazine ring and the bromine atom would be expected to influence the color and properties (e.g., lightfastness) of the resulting dyes. Brominated precursors are also important in the synthesis of other classes of dyes, such as anthraquinone (B42736) dyes, where they serve as key intermediates. beilstein-journals.org

Theoretical and Computational Investigations of 6 Bromopyridazin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These ab initio and density functional theory (DFT) methods can predict a molecule's geometry, energy, and various electronic properties, offering insights that complement experimental findings. For a molecule like 6-Bromopyridazin-4-amine, such calculations would typically be performed using software packages like Gaussian, employing methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)).

The electronic structure is key to a molecule's reactivity and physical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For pyridazine (B1198779) derivatives, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-donating amino group and the electron-withdrawing bromine atom and pyridazine ring would significantly influence the energies and localizations of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, negative potential areas (typically colored red) indicate regions prone to electrophilic attack, while positive potential areas (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amino group, and a positive potential around the hydrogen atoms of the amino group.

Table 1: Key Electronic Structure Parameters and Their Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. The amino group would likely contribute significantly to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. The pyridazine ring and bromine atom would influence the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| MEP | A map of the electrostatic potential on the molecular surface. | Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge transfer and hyperconjugative interactions.

NBO analysis of this compound would provide insights into:

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Natural Atomic Charges: The charge distribution on each atom, offering a more refined picture than Mulliken population analysis.

Intramolecular Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals reveals stabilizing hyperconjugative interactions. For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridazine ring would indicate the extent of electron delocalization.

Non-linear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β).

For this compound, the presence of an electron-donating group (-NH2) and an electron-withdrawing pyridazine ring system could lead to significant intramolecular charge transfer, a key requirement for NLO activity. Quantum chemical calculations would quantify the dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. Generally, molecules with large β values are considered promising for NLO applications.

Understanding the distribution of atomic charges within a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and NBO analysis are used to calculate these charges. The atomic charges on the atoms of this compound would be influenced by the electronegativity of the constituent atoms (N, Br) and the resonance effects of the aromatic ring and substituents. This information helps in understanding the molecule's dipole moment and its interaction with other molecules.

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.

This compound is a versatile building block in organic synthesis, likely participating in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridazine ring is a potential leaving group in SNAr reactions. Computational studies could model the reaction pathway of this compound with various nucleophiles. This would involve locating the transition state structure and calculating the activation energy, providing insights into the reaction's feasibility and kinetics. The influence of the amino group on the reactivity of the C-Br bond towards nucleophilic attack could also be quantified.

Palladium-Catalyzed Coupling Reactions: Halogenated pyridazines are common substrates for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. DFT calculations can be used to model the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of intermediates and transition states, the rate-determining step and the role of ligands on the catalyst can be understood. For this compound, such studies would be invaluable for optimizing reaction conditions and predicting the viability of different coupling partners.

Table 2: Investigated Compounds

| Compound Name |

|---|

Transition State Characterization and Energy Barrier Calculations

Solvent Effects on Reactivity and Selectivity

The influence of solvents on the reactivity and selectivity of this compound has not been extensively documented through computational studies. Theoretical investigations in this area would typically use implicit or explicit solvent models in quantum chemical calculations. These models help in understanding how the dielectric constant and specific solute-solvent interactions (like hydrogen bonding) can stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and outcomes. For a molecule like this compound, with its amine and pyridazine nitrogen atoms, solvent polarity would be expected to play a significant role in its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis and molecular dynamics (MD) simulations for this compound are not found in the public domain. Conformational analysis would identify the most stable three-dimensional shapes of the molecule by calculating the energies of different spatial arrangements (conformers). MD simulations would provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility, interactions with its environment, and the stability of its various conformations. Such simulations are valuable for understanding how the molecule might behave in a biological or material science context. researchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies via DFT)

While specific DFT calculations for the vibrational frequencies of this compound are not published, this is a routine application of computational chemistry. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to optimize the molecular geometry and then calculate the harmonic vibrational frequencies. nih.govnih.gov These theoretical frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.) and can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated spectrum is often scaled by an empirical factor to better match experimental data.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a DFT calculation for key vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical DFT Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) stretch (asymmetric) | 3520 | Asymmetric stretching of the amine group |

| ν(N-H) stretch (symmetric) | 3410 | Symmetric stretching of the amine group |

| δ(N-H) scissoring | 1635 | Scissoring motion of the amine group |

| ν(C=N) stretch | 1580 | Pyridazine ring stretching |

| ν(C=C) stretch | 1565 | Pyridazine ring stretching |

| ν(C-Br) stretch | 680 | Stretching of the Carbon-Bromine bond |

Note: These values are illustrative and not from actual published research on this specific compound.

Retrosynthetic Strategies and Disconnections Involving 6 Bromopyridazin 4 Amine

Disconnection Strategies for Pyridazine (B1198779) Core

Retrosynthetic analysis of the pyridazine core, an aromatic six-membered ring containing two adjacent nitrogen atoms, presents unique challenges compared to its pyridine (B92270) analogue due to its electronically dissonant heteroatom arrangement. nih.govresearchgate.net The primary strategies for disconnecting the pyridazine ring involve reversing well-established cycloaddition and condensation reactions.

A common and powerful approach is the disconnection to a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivative. This corresponds to the Paal-Knorr synthesis in the forward direction. The disconnection breaks the N-N bond and the two C-N bonds, simplifying the diazine ring into acyclic precursors.

Another key strategy involves a [4+2] cycloaddition, specifically an inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.org In this retrosynthetic disconnection, the pyridazine ring is broken down into a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine (B1214393) and an alkyne. organic-chemistry.org This approach is particularly useful for accessing highly substituted pyridazines. For instance, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to be a highly regioselective method for synthesizing pyridazine derivatives. organic-chemistry.org

A further disconnection strategy considers the pyridazine ring as being formed from a 1,3-diketone, which can undergo a series of reactions, including a Diaza-Wittig reaction as a key step, to form the heterocyclic core. nih.gov This method allows for versatile substitution patterns on the final pyridazine product. nih.gov

| Disconnection Strategy | Precursors | Forward Reaction | Reference |

| C-N / N-N / N-C Bonds | 1,4-Dicarbonyl compound + Hydrazine | Paal-Knorr Synthesis | N/A |

| [4+2] Cycloaddition | 1,2,3-Triazine + Alkyne | Inverse-electron-demand Aza-Diels-Alder | organic-chemistry.org |

| Multi-step Condensation | 1,3-Diketone | Diaza-Wittig and cyclization | nih.gov |

Functional Group Interconversions (FGI) relevant to 6-Bromopyridazin-4-amine

Functional Group Interconversion (FGI) is a cornerstone of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to introduce the desired functionality late in the synthesis. lkouniv.ac.inias.ac.in For this compound, FGI is crucial for managing the reactivity and directing effects of the amine and bromine substituents.

Amine Group FGI: The 4-amino group can be retrosynthetically derived from several other functional groups. A common precursor is a nitro group, which can be reduced to an amine in the forward synthesis. This is a strategic move as the nitro group is a strong electron-withdrawing group, altering the reactivity of the pyridazine ring for other transformations. Another FGI pathway is the reduction of an azide, which can be introduced via nucleophilic substitution of a suitable leaving group. The amino group can also be installed directly via amination of a precursor containing a leaving group at the C4 position, such as a chloro or bromo substituent. nih.govresearchgate.net

Bromine Group FGI: The bromine atom at the C6 position can be introduced via electrophilic bromination of an activated pyridazine ring. However, the electronics of the pyridazine ring often make direct, regioselective halogenation challenging. A more reliable FGI approach is to derive the bromo group from a hydroxyl group (present as the pyridazinone tautomer). The hydroxyl group can be converted to a bromide using standard reagents like phosphorus oxybromide (POBr₃).

| Target Group | Precursor Group | Forward Reaction |

| 4-Amine (-NH₂) | 4-Nitro (-NO₂) | Reduction (e.g., H₂, Pd/C; SnCl₂) |

| 4-Amine (-NH₂) | 4-Azide (-N₃) | Reduction (e.g., H₂, Pd/C; LiAlH₄) |

| 4-Amine (-NH₂) | 4-Halogen (-Cl, -Br) | Nucleophilic Aromatic Substitution (Amination) |

| 6-Bromo (-Br) | 6-Hydroxy (-OH) / Pyridazinone | Halogenation (e.g., POBr₃, PBr₃) |

Convergent Synthesis Approaches Utilizing this compound

In the context of larger molecules incorporating the this compound moiety, this compound serves as a key building block. The bromine atom at the C6 position is particularly well-suited for palladium-catalyzed cross-coupling reactions. This allows this compound to be one of the primary fragments in a convergent approach.

Example Convergent Strategy:

Fragment A Synthesis: Synthesis of this compound itself, potentially with a protecting group on the amine if necessary.

Fragment B Synthesis: Synthesis of a second molecule, typically containing a boronic acid, boronic ester (for Suzuki coupling), a terminal alkyne (for Sonogashira coupling), or an organotin reagent (for Stille coupling). researchgate.net

Fragment Coupling: The two fragments are joined via a cross-coupling reaction. The C-Br bond of this compound reacts with the functionalized Fragment B to form a new carbon-carbon or carbon-heteroatom bond, completing the skeleton of the target molecule.